CHIR 98024

描述

属性

IUPAC Name |

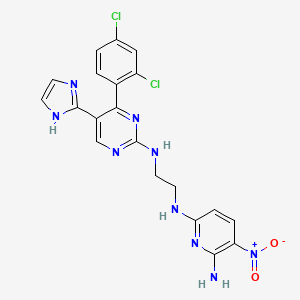

6-N-[2-[[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N9O2/c21-11-1-2-12(14(22)9-11)17-13(19-25-6-7-26-19)10-28-20(30-17)27-8-5-24-16-4-3-15(31(32)33)18(23)29-16/h1-4,6-7,9-10H,5,8H2,(H,25,26)(H3,23,24,29)(H,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFXSHIIGXVOKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N9O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433308 |

Source

|

| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556813-39-9 |

Source

|

| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 556813-39-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CHIR-98014: A Potent and Selective GSK-3 Inhibitor for Wnt/β-Catenin Pathway Activation

An In-Depth Technical Guide on the Mechanism of Action of CHIR-98014

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHIR-98014 is a potent, cell-permeable, and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). By targeting both GSK-3α and GSK-3β isoforms with nanomolar efficacy, CHIR-98014 serves as a powerful tool for investigating the cellular roles of GSK-3 and for activating the canonical Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of CHIR-98014, including its inhibitory activity, selectivity, and its impact on downstream signaling. Detailed experimental protocols for assessing its activity and visualizations of the relevant signaling pathway and experimental workflows are also presented to facilitate its application in research and drug development.

Core Mechanism of Action: Inhibition of GSK-3

CHIR-98014 functions as an ATP-competitive inhibitor of both GSK-3α and GSK-3β.[1][2] This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. Glycogen Synthase Kinase 3 is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.

The primary and most well-characterized downstream effect of GSK-3 inhibition by CHIR-98014 is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, CHIR-98014 prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.[3][4]

Quantitative Inhibitory Activity and Selectivity

CHIR-98014 exhibits exceptional potency against both GSK-3 isoforms, with IC50 values in the low nanomolar range. Its high selectivity is demonstrated by significantly lower activity against other kinases.

| Target | IC50 (nM) | Ki (nM) | Notes |

| GSK-3α | 0.65 | - | Potent inhibition of the alpha isoform.[5][6] |

| GSK-3β | 0.58 | 0.87 | Potent inhibition of the beta isoform.[5][6] The Ki value is for human GSK-3β.[5] |

| cdc2 (CDK1) | 3700 | - | Demonstrates over 5000-fold selectivity for GSK-3β over cdc2.[6] |

| erk2 (MAPK1) | >10000 | - | Shows very low activity against erk2.[7] |

| A panel of 20 other kinases | - | - | Displays 500-fold to >1000-fold selectivity for GSK-3 over a panel of 20 other protein kinases.[6] |

Table 1: Summary of quantitative inhibitory data for CHIR-98014.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)

This protocol outlines a general method for determining the IC50 value of CHIR-98014 against GSK-3β using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)

-

CHIR-98014

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of CHIR-98014 in the kinase assay buffer. A typical starting concentration might be 1 µM, with 10-fold serial dilutions. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

Kinase Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase assay buffer

-

CHIR-98014 dilutions or vehicle

-

GSK-3β enzyme

-

GSK-3 substrate peptide

-

-

Initiation of Kinase Reaction: Start the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for GSK-3β.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Termination and ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

Normalize the data by setting the luminescence of the vehicle control (100% kinase activity) and a control with a high concentration of inhibitor (0% kinase activity).

-

Plot the percentage of kinase activity against the logarithm of the CHIR-98014 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Wnt/β-Catenin Signaling Pathway and CHIR-98014's Point of Action

References

CHIR 98024: A Technical Guide to its Application in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHIR 98024 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This technical guide provides an in-depth overview of its mechanism of action, core applications in research, and detailed experimental protocols. By targeting GSK-3, a key regulator in a multitude of cellular signaling pathways, this compound has emerged as a critical tool for investigating cell fate determination, particularly in the fields of stem cell biology and regenerative medicine. This document summarizes key quantitative data, outlines its role in activating the canonical Wnt/β-catenin pathway, and provides comprehensive methodologies for its use in directed differentiation of pluripotent stem cells.

Core Mechanism of Action: GSK-3 Inhibition and Wnt/β-Catenin Pathway Activation

This compound exerts its biological effects primarily through the potent and selective inhibition of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including metabolism, cell division, and apoptosis. It exists as two highly homologous isoforms, GSK-3α and GSK-3β.

In the context of the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic levels of β-catenin low, and Wnt target genes remain inactive.

This compound, as a GSK-3 inhibitor, disrupts the function of the destruction complex. By inhibiting the kinase activity of GSK-3, it prevents the phosphorylation of β-catenin. As a result, β-catenin is no longer marked for degradation and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. These target genes are instrumental in regulating cell proliferation, differentiation, and fate decisions.

A closely related analog, CHIR-98014, has demonstrated high potency against both GSK-3 isoforms, with IC50 values in the nanomolar range.[1][2][3] This potent inhibition effectively mimics the activation of the Wnt signaling pathway, making these compounds powerful tools for manipulating cellular behavior in vitro.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its close analog, CHIR-98014.

| Compound | Target | IC50 (nM) | Reference |

| CHIR-98014 | GSK-3α | 0.65 | [1][3] |

| CHIR-98014 | GSK-3β | 0.58 | [1][3] |

Table 1: In Vitro Kinase Inhibition

| Compound | Cell-Based Assay | EC50 (µM) | Reference |

| This compound | Glycogen Synthase Kinase 3 (GSK3) inhibition | 0.2566 |

Table 2: Cell-Based Assay Potency

Applications in Research

Stem Cell Differentiation

A primary application of this compound is in the directed differentiation of human pluripotent stem cells (hPSCs) into various lineages. By activating the Wnt pathway, this compound can effectively guide the differentiation process towards specific cell fates.

-

Cardiomyocyte Differentiation: this compound is a key component in many protocols for generating cardiomyocytes from hPSCs. Precise temporal activation of the Wnt pathway with this compound during the initial stages of differentiation is crucial for inducing mesoderm, a necessary precursor for cardiac lineages.

-

Hematopoietic Progenitor Differentiation: The generation of hematopoietic stem and progenitor cells from hPSCs can also be enhanced by the timely application of this compound. Wnt signaling is critical for specifying the hematopoietic mesoderm, and this compound provides a robust method for activating this pathway.

-

Neuronal Differentiation: While Wnt signaling has complex roles in neural development, GSK-3 inhibition with compounds like this compound can be utilized in specific protocols to direct the differentiation of hPSCs into various neuronal subtypes.

Cancer Research

The dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. As a potent activator of this pathway, this compound can be used as a tool to study the molecular mechanisms of tumorigenesis. Furthermore, the distinct roles of GSK-3α and GSK-3β in different cancer types are an active area of investigation, and isoform-selective inhibitors are valuable for dissecting these functions.

Other Research Areas

-

Metabolic Disorders: Given GSK-3's role in glycogen metabolism, inhibitors like this compound are being investigated for their potential in studying and treating metabolic diseases such as diabetes.

-

Neurodegenerative Diseases: GSK-3 is implicated in the pathology of Alzheimer's disease through its role in tau hyperphosphorylation. Research into GSK-3 inhibitors is ongoing to explore their therapeutic potential in neurodegenerative conditions.

Experimental Protocols

General Handling and Storage

-

Solubility: Soluble in DMSO.

-

Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Cardiomyocyte Differentiation from hPSCs (Adapted Protocol)

This protocol is a general guideline and may require optimization for different hPSC lines.

Materials:

-

hPSCs cultured on Matrigel-coated plates

-

DMEM/F12 with GlutaMAX

-

B-27 Supplement (minus insulin)

-

This compound (e.g., 6-12 µM, requires optimization)

-

IWP2 (Wnt inhibitor)

-

Cardiomyocyte maintenance medium

Procedure:

-

Day 0: When hPSCs reach 80-90% confluency, replace the culture medium with a basal medium (e.g., RPMI/B27 without insulin) containing this compound.

-

Day 1: After 24 hours, replace the medium with the same basal medium without this compound.

-

Day 3: Replace the medium with a basal medium containing a Wnt inhibitor (e.g., IWP2).

-

Day 5: Replace the medium with the basal medium without any small molecules.

-

Day 7 onwards: Change to cardiomyocyte maintenance medium and replace every 2-3 days. Beating cardiomyocytes should be visible between days 8 and 12.

Hematopoietic Progenitor Differentiation from hPSCs (Adapted Protocol)

This protocol outlines a general strategy for generating hematopoietic progenitors and requires optimization.

Materials:

-

hPSCs

-

EB formation medium

-

Mesoderm induction medium containing BMP4, bFGF, and this compound (concentration to be optimized)

-

Hematopoietic induction medium containing VEGF and other hematopoietic cytokines

Procedure:

-

Day 0: Dissociate hPSCs and culture in low-attachment plates to form embryoid bodies (EBs).

-

Day 1: Transfer EBs to a medium containing BMP4, bFGF, and this compound to induce mesoderm.

-

Day 4: Transfer EBs to a hematopoietic induction medium containing VEGF and other relevant cytokines.

-

Day 8 onwards: Hematopoietic progenitors can be harvested from the culture supernatant.

Conclusion

This compound is an invaluable tool for researchers in various fields, particularly in stem cell biology and regenerative medicine. Its potent and selective inhibition of GSK-3 allows for precise modulation of the Wnt/β-catenin signaling pathway, enabling the directed differentiation of pluripotent stem cells and providing a powerful means to investigate the molecular underpinnings of development and disease. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the effective application of this compound in a research setting.

References

CHIR 98024: A Potent and Selective GSK-3 Inhibitor for Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed and constitutively active serine/threonine kinase implicated in a myriad of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been linked to the pathogenesis of numerous diseases, such as neurodegenerative disorders, type II diabetes, and cancer. CHIR 98024 has emerged as a highly potent and selective small molecule inhibitor of GSK-3, making it an invaluable tool for elucidating the physiological and pathological roles of this kinase. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and cellular activity, and detailed protocols for its application in key signaling pathways.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β. Its high selectivity and potency make it a superior research tool compared to less specific GSK-3 inhibitors like lithium. By inhibiting GSK-3, this compound activates downstream signaling pathways that are normally suppressed by GSK-3 activity, most notably the canonical Wnt/β-catenin and insulin signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the GSK-3 enzyme. This prevents the autophosphorylation and activation of GSK-3, thereby blocking its ability to phosphorylate its numerous downstream substrates.

Quantitative Data

The inhibitory activity of this compound against GSK-3α and GSK-3β has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.

| Compound | Target | IC50 (nM) |

| This compound | GSK-3α | 0.65 |

| This compound | GSK-3β | 0.58 |

Table 1: In vitro inhibitory activity of this compound against GSK-3 isoforms.

Signaling Pathways

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that targets β-catenin for proteasomal degradation. Inhibition of GSK-3 by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the subsequent activation of TCF/LEF-mediated gene transcription.

Caption: Wnt/β-catenin pathway modulation by this compound.

Insulin Signaling Pathway

GSK-3 also plays a critical role in the insulin signaling pathway. Insulin binding to its receptor leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3. This inactivation allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis. By directly inhibiting GSK-3, this compound mimics the effect of insulin signaling on glycogen synthesis.

CHIR 98024: A Technical Guide to its Potent Stabilization of β-Catenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR 98024 is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme in the Wnt/β-catenin signaling pathway. By inhibiting both GSK-3α and GSK-3β isoforms with high efficacy, this compound effectively prevents the degradation of β-catenin, leading to its accumulation and subsequent translocation to the nucleus. This stabilization of β-catenin activates the transcription of Wnt target genes, making this compound a valuable tool for studying the intricate roles of this pathway in cellular processes such as proliferation, differentiation, and embryogenesis. Its specificity and potency also position it as a compound of interest in drug development for conditions where modulation of the Wnt/β-catenin pathway is desired. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative effects on β-catenin stabilization, and detailed experimental protocols for its application in research.

Core Mechanism: Inhibition of GSK-3 and β-Catenin Stabilization

In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation by a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3. CK1 first primes β-catenin through phosphorylation, which is then followed by phosphorylation by GSK-3 at specific serine and threonine residues. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation.

This compound acts as a competitive inhibitor of ATP binding to GSK-3, effectively blocking its kinase activity. This inhibition prevents the phosphorylation of β-catenin, thereby disrupting its recognition by the ubiquitination machinery. As a result, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the transcription of Wnt target genes.

Quantitative Data on this compound Activity

The potency of this compound in inhibiting GSK-3 and activating the Wnt/β-catenin pathway has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 (GSK-3α) | 0.65 nM | Recombinant enzyme | [1] |

| IC50 (GSK-3β) | 0.58 nM | Recombinant enzyme | [1] |

| Ki (GSK-3β) | 0.87 nM | Recombinant human enzyme | [1] |

| EC50 (Glycogen Synthase Stimulation) | 106 nM | CHO-IR cells | [1] |

| EC50 (Brachyury-positive cells) | 0.32 µM | Mouse ES-D3 cells | [2] |

| IC50 (Cell Viability) | 1.1 µM | Mouse ES-D3 cells | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments to assess the effect of this compound on β-catenin stabilization.

Western Blotting for β-Catenin Levels

This protocol allows for the quantification of total and phosphorylated β-catenin levels in cell lysates.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, mouse embryonic stem cells) at a suitable density in 6-well plates.

-

Allow cells to adhere and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin, 1:5000) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify band intensities using image analysis software (e.g., ImageJ).

-

Normalize β-catenin band intensities to the corresponding loading control.

-

Immunofluorescence for β-Catenin Localization

This method visualizes the subcellular localization of β-catenin, particularly its nuclear translocation upon this compound treatment.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound as described for Western blotting.

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate with a primary antibody against β-catenin (e.g., 1:200 dilution in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI or Hoechst for 5 minutes.

-

Wash twice with PBS.

-

-

Imaging and Analysis:

-

Mount coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Analyze the images for nuclear translocation of β-catenin.

-

TCF/LEF Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF response elements.

-

Cell Culture and Transfection:

-

Co-transfect cells (e.g., HEK293T) with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well plate.

-

-

Treatment:

-

After 24 hours, treat the cells with a range of this compound concentrations.

-

-

Luciferase Assay:

-

After the desired incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

-

References

preliminary studies using CHIR 98024

An In-depth Technical Guide to Preliminary Studies Using CHIR-98014

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR-98014 is a potent, selective, and cell-permeable small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). It acts as a reversible, ATP-competitive inhibitor targeting both GSK-3α and GSK-3β isoforms with high potency in the nanomolar range.[1][2][3][4] Due to its critical role in various cellular processes, GSK-3 inhibition by CHIR-98014 has become a valuable tool in diverse research fields. This guide provides a comprehensive overview of the preliminary studies involving CHIR-98014, focusing on its mechanism of action, involvement in key signaling pathways, quantitative data from foundational experiments, and detailed experimental protocols.

Mechanism of Action

CHIR-98014 exerts its effects by directly inhibiting the kinase activity of GSK-3. It is highly selective for GSK-3 over a wide range of other protein kinases, including its closest homologs, cyclin-dependent kinase 2 (Cdc2) and extracellular signal-regulated kinase 2 (ERK2).[1] The compound displays over 500-fold selectivity for GSK-3β compared to a panel of 20 other kinases.[2][3] This specificity makes it a precise tool for elucidating the cellular functions of GSK-3.

The primary molecular consequence of GSK-3 inhibition by CHIR-98014 is the modulation of downstream signaling pathways that are normally regulated by GSK-3-mediated phosphorylation. The most prominent of these is the canonical Wnt/β-catenin signaling pathway.

Signaling Pathway Involvement

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, CHIR-98014 prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, leading to the expression of Wnt target genes.[5][6][7] Studies have shown that CHIR-98014 is a potent activator of the Wnt/β-catenin pathway in various cell types, including mouse embryonic stem cells.[5][8]

Insulin Signaling and Glucose Metabolism

GSK-3 also plays a crucial role in the insulin signaling pathway. Insulin binding to its receptor activates a cascade that leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3. The inactivation of GSK-3 allows for the dephosphorylation and activation of Glycogen Synthase (GS), promoting the conversion of glucose into glycogen. CHIR-98014 mimics and potentiates this effect of insulin by directly inhibiting GSK-3.[1][4][9] This leads to increased glycogen synthesis and improved glucose disposal, which has been observed in both in vitro and in vivo models of insulin resistance.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on CHIR-98014.

Table 1: In Vitro Potency and Selectivity of CHIR-98014

| Target | Metric | Value | Reference |

|---|---|---|---|

| GSK-3α | IC₅₀ | 0.65 nM | [1][2][3][4] |

| GSK-3β | IC₅₀ | 0.58 nM | [1][2][3][4] |

| Human GSK-3β | Kᵢ | 0.87 nM | [1][9][10] |

| Cdc2 | IC₅₀ | 3.7 µM | [1][9] |

| ERK2 | Selectivity | >500-fold vs GSK-3 |[1] |

Table 2: Cellular Activity of CHIR-98014

| Assay | Cell Line | Metric | Value | Reference |

|---|---|---|---|---|

| Glycogen Synthase (GS) Stimulation | CHO-IR cells | EC₅₀ | 106 nM | [1][4][10] |

| Glycogen Synthase (GS) Stimulation | Primary Rat Hepatocytes | EC₅₀ | 107 nM | [1][4][10] |

| Brachyury-positive cell induction | Mouse Embryonic Stem Cells | EC₅₀ | 0.32 µM |[5][10] |

Table 3: Cytotoxicity of CHIR-98014

| Cell Line | Metric | Value | Reference |

|---|---|---|---|

| ES-CCE (Mouse Embryonic Stem Cells) | IC₅₀ | 1.1 µM | [5][10] |

| ES-D3 (Mouse Embryonic Stem Cells) | Viability Reduction | 52% at 1 µM |[5] |

Table 4: In Vivo Efficacy of CHIR-98014

| Animal Model | Dose | Effect | Reference |

|---|---|---|---|

| db/db mice | 30 mg/kg | Reduced fasting hyperglycemia, improved glucose disposal | [4] |

| ZDF rats | Not specified | Reduced hyperglycemia, improved glucose disposal | [1][9] |

| Postnatal rats | Not specified | Decreased tau protein phosphorylation (Ser396) |[1][3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon preliminary findings. Below are protocols for key experiments involving CHIR-98014.

In Vitro Kinase Assay (Cell-Free)

This protocol is used to determine the direct inhibitory effect of CHIR-98014 on GSK-3 activity.

-

Materials : Polypropylene 96-well plates, assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM β-glycerophosphate, 1 mM NaF, 0.01% BSA), purified GSK-3 enzyme, peptide substrate, CHIR-98014, DMSO, ATP stock solution, 50 µM ATP with 20 mM EDTA, scintillation fluid.

-

Procedure :

-

Fill wells of a 96-well plate with 300 µL of assay buffer containing the GSK-3 enzyme and peptide substrate.

-

Add CHIR-98014 (dissolved in DMSO) or DMSO control to the wells (final DMSO concentration should be consistent, e.g., 0.1%).

-

Initiate the kinase reaction by adding 50 µL of ATP stock to achieve a final concentration of 1 µM.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by transferring 100 µL aliquots to a new plate containing 100 µL of 50 µM ATP and 20 mM EDTA.

-

After 1 hour, wash the wells five times with PBS.

-

Add 200 µL of scintillation fluid to each well, seal the plate, and incubate for 30 minutes.

-

Measure the incorporated radioactivity using a scintillation counter to quantify kinase activity.[1][10]

-

Glycogen Synthase (GS) Activity Assay in Cultured Cells

This protocol measures the effect of CHIR-98014 on the activity of a key downstream target of GSK-3 in a cellular context.

-

Cell Culture :

-

Culture CHO-IR cells (Chinese Hamster Ovary cells expressing human insulin receptor) in Ham's F12 medium with 10% fetal bovine serum.

-

Seed cells in 6-well plates at 1 x 10⁶ cells/well in serum-free medium and incubate for 24 hours.[1]

-

-

Treatment :

-

Replace the medium with 1 mL of fresh serum-free medium.

-

Add varying concentrations of CHIR-98014 (e.g., 0.01-10 µM) or a DMSO control.

-

Incubate at 37°C for 30 minutes.[1]

-

-

Cell Lysis and Assay :

-

Lyse the cells by freeze/thaw in lysis buffer (50 mM Tris pH 7.8, 1 mM EDTA, 1 mM DTT, 100 mM NaF, and protease inhibitors).

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Measure GS activity in the supernatant in the presence and absence of 5 mM glucose-6-phosphate (an allosteric activator of GS).

-

Calculate the GS activity ratio (activity without glucose-6-phosphate / activity with glucose-6-phosphate). An increase in this ratio indicates GS activation.[1]

-

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of CHIR-98014 on cultured cells.

-

Cell Culture : Seed mouse embryonic stem cells (e.g., ES-D3 or ES-CCE) in appropriate culture medium and conditions.

-

Treatment :

-

Assay :

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to convert the MTT into formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.[10]

-

Mandatory Visualizations

Conclusion

CHIR-98014 is a highly potent and selective GSK-3 inhibitor that has proven to be an invaluable research tool. Its ability to robustly activate the Wnt/β-catenin pathway and potentiate insulin signaling has facilitated significant advances in understanding the roles of GSK-3 in stem cell differentiation, metabolic regulation, and neurobiology. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize CHIR-98014 in their studies. Future investigations will likely continue to uncover novel applications for this versatile small molecule, potentially paving the way for new therapeutic strategies in regenerative medicine, diabetes, and neurodegenerative diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. CHIR 98014 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 3. stemcell.com [stemcell.com]

- 4. apexbt.com [apexbt.com]

- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CHIR-98014 | Src | FGFR | S6 Kinase | GSK-3 | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

CHIR 98024: A Technical Guide to its Function in Cellular Development Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHIR 98024, a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), has emerged as a critical small molecule in the fields of stem cell biology, regenerative medicine, and cancer research. By targeting the GSK-3α and GSK-3β isoforms with nanomolar efficacy, this compound serves as a powerful activator of the canonical Wnt/β-catenin signaling pathway. This pathway is fundamental to embryonic development, tissue homeostasis, and cell fate decisions. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in directing cellular differentiation, and detailed protocols for its use in key experimental settings.

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. In the context of developmental pathways, GSK-3 is a key negative regulator of the canonical Wnt/β-catenin signaling cascade. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus to activate target gene transcription.

Small molecule inhibitors of GSK-3, such as this compound, have become indispensable tools for researchers to precisely modulate this pathway. This compound, and its close analog CHIR-99021, are aminopyrimidine derivatives that exhibit high potency and selectivity for GSK-3, allowing for robust activation of Wnt/β-catenin signaling. This has profound implications for directing the differentiation of pluripotent stem cells (PSCs) into various lineages, maintaining pluripotency, and studying disease models.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both GSK-3α and GSK-3β. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of GSK-3 substrates, most notably β-catenin.

Wnt/β-catenin Pathway Activation by this compound:

-

GSK-3 Inhibition: this compound enters the cell and binds to GSK-3α and GSK-3β, inhibiting their kinase activity.

-

β-catenin Stabilization: The inhibition of GSK-3 prevents the phosphorylation of β-catenin.

-

Cytoplasmic Accumulation: Unphosphorylated β-catenin is no longer targeted for degradation by the proteasome and accumulates in the cytoplasm.

-

Nuclear Translocation: Accumulated β-catenin translocates into the nucleus.

-

Gene Transcription: In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, displacing transcriptional repressors (like Groucho) and recruiting co-activators to initiate the transcription of Wnt target genes.

These target genes include key regulators of cell fate, proliferation, and differentiation, such as c-Myc, Cyclin D1, and lineage-specific transcription factors.

Quantitative Data

The potency and selectivity of this compound are critical for its utility in research. The following tables summarize key quantitative data for CHIR-98014, a compound often used interchangeably with this compound in the literature due to their structural and functional similarities.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Reference |

| GSK-3α | 0.65 | [1][2][3] |

| GSK-3β | 0.58 | [1][2][3] |

Table 2: Cellular Activity

| Assay | Cell Type | EC50 | Reference |

| Glycogen Synthase Stimulation | CHO-IR cells | 106 nM | [2] |

| Glycogen Synthase Stimulation | Rat Hepatocytes | 107 nM | [2] |

| Brachyury (T) Expression | Mouse Embryonic Stem Cells | 0.32 µM | [4] |

| Wnt/β-catenin Pathway Activation | Mouse Embryonic Stem (ES-D3) cells | - | [2][4] |

Table 3: Cytotoxicity

| Cell Line | IC50 (µM) | Reference |

| Mouse Embryonic Stem (ES-D3) cells | 1.1 | [5] |

| Mouse Embryonic Stem (ES-CCE) cells | >1 (significant toxicity at 1 µM) | [2][5] |

Experimental Protocols

The following are representative protocols for the use of this compound in key cellular development applications.

Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) to Cardiomyocytes

This protocol is a widely used method for generating a high yield of cardiomyocytes from hPSCs by modulating the Wnt/β-catenin pathway.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated plates

-

mTeSR1 medium

-

RPMI 1640 medium

-

B-27 Supplement (minus insulin)

-

CHIR-99021 or CHIR-98024 (stock solution in DMSO)

-

IWP2 (Wnt inhibitor, stock solution in DMSO)

-

PBS

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.

-

Initiation of Differentiation (Day 0):

-

Aspirate mTeSR1 medium and wash cells once with PBS.

-

Add RPMI/B27-minus-insulin medium containing CHIR-99021 (typically 6-12 µM) or CHIR-98024 (typically 1-3 µM).

-

-

Wnt Inhibition (Day 2):

-

Aspirate the CHIR-containing medium.

-

Add fresh RPMI/B27-minus-insulin medium.

-

-

Wnt Inhibition (Day 3):

-

Aspirate the medium.

-

Add fresh RPMI/B27-minus-insulin medium containing IWP2 (typically 5 µM).

-

-

Maintenance (Day 5 onwards):

-

Aspirate the IWP2-containing medium.

-

Add RPMI/B27 medium (with insulin).

-

Change the medium every 2-3 days.

-

-

Beating Cardiomyocytes: Spontaneously contracting cardiomyocytes are typically observed between days 8 and 12.

Hematopoietic Progenitor Cell Differentiation from hPSCs

This protocol outlines the generation of hematopoietic progenitors through the formation of embryoid bodies (EBs) and the temporal application of this compound.

Materials:

-

hPSCs

-

EB formation medium (e.g., StemPro-34 SFM)

-

CHIR-99021 or CHIR-98024

-

BMP-4

-

bFGF

-

VEGF

-

Stem Cell Factor (SCF)

-

Low-attachment plates

Procedure:

-

EB Formation (Day 0):

-

Harvest hPSCs and resuspend in EB formation medium to form aggregates in low-attachment plates.

-

-

Mesoderm Induction (Day 1):

-

Add CHIR-99021 (typically 1-3 µM) or CHIR-98024 (typically 0.5-1.5 µM) to the EB culture.

-

-

Hematopoietic Specification (Day 2-4):

-

Add BMP-4 (e.g., 50 ng/mL), bFGF (e.g., 20 ng/mL), and VEGF (e.g., 50 ng/mL) to the culture.

-

-

Hematopoietic Progenitor Expansion (Day 6 onwards):

-

Transfer EBs to tissue culture plates coated with an appropriate extracellular matrix (e.g., Matrigel or fibronectin).

-

Culture in hematopoietic expansion medium containing SCF and other relevant cytokines.

-

-

Harvesting Progenitors: Hematopoietic progenitor cells (CD34+/CD45+) can be harvested from the supernatant or by dissociating the adherent layer around day 10-14.

Neural Induction of hPSCs

This compound can be used to promote neural differentiation, although its role is context-dependent and often involves dual SMAD inhibition.

Materials:

-

hPSCs

-

Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)

-

CHIR-99021 or CHIR-98024

-

SB431542 (TGF-β inhibitor)

-

Noggin or LDN193189 (BMP inhibitors)

Procedure:

-

Initiation of Neural Induction (Day 0):

-

Culture hPSCs to high confluency.

-

Switch to neural induction medium.

-

-

Dual SMAD Inhibition (Days 1-5):

-

Supplement the neural induction medium with SB431542 (e.g., 10 µM) and Noggin (e.g., 100 ng/mL) or LDN193189 (e.g., 100 nM).

-

-

Neural Progenitor Expansion (with Wnt activation, optional and context-dependent):

-

For certain neural subtypes, a timed pulse of CHIR-99021 or CHIR-98024 (e.g., 3 µM for 24-48 hours) can be applied to pattern the neural progenitors along the anteroposterior axis.

-

-

Neural Progenitor Maintenance:

-

Culture the resulting neural progenitor cells in a suitable maintenance medium, often containing bFGF and EGF.

-

Cancer Cell Line Growth Inhibition Assay

The effect of this compound on the proliferation of cancer cell lines can be assessed using a standard growth inhibition assay.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Applications and Future Directions

The ability of this compound to potently and selectively activate the Wnt/β-catenin pathway has established it as a cornerstone of modern stem cell research.

-

Regenerative Medicine: Directed differentiation protocols using this compound are crucial for generating clinically relevant cell types, such as cardiomyocytes for cardiac repair, hematopoietic stem cells for transplantation, and various neuronal subtypes for treating neurodegenerative diseases.

-

Disease Modeling: By generating specific cell types from patient-derived induced pluripotent stem cells (iPSCs), researchers can model diseases in a dish and study the underlying pathological mechanisms.

-

Drug Discovery: Differentiated cells generated with the aid of this compound provide a platform for high-throughput screening of drug candidates for efficacy and toxicity.

-

Cancer Research: As the Wnt/β-catenin pathway is often dysregulated in cancer, this compound is a valuable tool for studying the role of this pathway in tumorigenesis and for identifying potential therapeutic targets.

Future research will likely focus on refining differentiation protocols to generate more mature and specific cell subtypes, exploring the combinatorial effects of this compound with other small molecules to control cell fate with greater precision, and investigating its therapeutic potential in vivo.

Conclusion

This compound is a powerful and selective tool for activating the Wnt/β-catenin signaling pathway. Its utility in directing stem cell differentiation and in cancer research is well-established. This technical guide provides a comprehensive overview of its function, quantitative data, and detailed experimental protocols to aid researchers in harnessing the full potential of this important small molecule. As our understanding of cellular development pathways continues to grow, the precise modulation of these pathways with molecules like this compound will remain a critical enabler of scientific discovery and therapeutic innovation.

References

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Research Applications of CHIR 98024

For Researchers, Scientists, and Drug Development Professionals

Introduction to CHIR 98024

This compound is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Its ability to modulate fundamental cellular processes has made it an invaluable tool in basic research, particularly in the fields of stem cell biology, regenerative medicine, and disease modeling.

Mechanism of Action as a GSK-3 Inhibitor

This compound exerts its effects by inhibiting both isoforms of GSK-3, GSK-3α and GSK-3β, with high potency. It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. This inhibition is highly selective, allowing for targeted investigation of GSK-3-mediated signaling pathways. The IC50 values for this compound against GSK-3α and GSK-3β are in the nanomolar range, highlighting its strong inhibitory activity[1]. A closely related analog, CHIR 99021, is also widely used in research and exhibits similar potent and selective GSK-3 inhibition.

Role in Wnt/β-catenin Signaling Pathway Activation

The primary and most well-characterized downstream effect of GSK-3 inhibition by this compound is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3 phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The accumulated β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This complex then activates the transcription of Wnt target genes, which are involved in a multitude of cellular processes including proliferation, differentiation, and cell fate decisions.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound and its analog CHIR 99021, as well as their applications in directed differentiation protocols.

Table 1: In Vitro Efficacy of this compound and its Analogs

| Compound | Target | IC50 | EC50 | Reference |

| This compound | GSK-3α | 0.65 nM | - | [1] |

| GSK-3β | 0.58 nM | - | [1] | |

| GSK-3 | - | 0.2566 µM | [2][3] | |

| CHIR 99021 | GSK-3α/β | ~6.7 nM | - |

Table 2: Application of this compound/CHIR 99021 in Directed Differentiation of Pluripotent Stem Cells

| Application | Cell Type | CHIR 99021 Concentration | Treatment Duration | Differentiation Efficiency | Key Markers | Reference(s) |

| Definitive Endoderm Differentiation | hPSCs | 1 - 5 µM | 24 - 72 hours | >80% | SOX17+, FOXA2+, CXCR4+ | [4][5][6][7] |

| Cardiomyocyte Differentiation | hPSCs | 4 - 12 µM | 24 - 48 hours | 80 - 98% | cTnT+ | [2][8][9][10] |

| Neural Crest Stem Cell Differentiation | hPSCs | 3 - 10 µM | 5 - 9 days | >70% | SOX10+, p75+ | [11][12][13][14] |

| Kidney Organoid Formation | hPSCs | 5 - 8 µM | 3 - 4 days (initial stage) | N/A | SIX2+, PAX2+ | [1][15][16][17][18] |

| Liver Organoid Formation | hPSCs | 2 - 3 µM | 2 days (posterior foregut) | N/A | AFP+, ALB+ | [19][20][21] |

Signaling Pathway Visualization

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the central role of GSK-3 and the mechanism of action of this compound.

Caption: Wnt/β-catenin signaling pathway in the "OFF" and "ON" states.

Core Research Applications and Experimental Protocols

A. Maintenance of Pluripotency

CHIR 99021, in combination with other small molecules, can support the long-term self-renewal of human pluripotent stem cells (hPSCs) in a feeder-free and serum-free culture system. This is achieved by maintaining the expression of key pluripotency transcription factors such as OCT4, SOX2, and NANOG[22][23][24][25][26].

Experimental Protocol for Pluripotent Stem Cell Culture with CHIR 99021

-

Culture Vessel Preparation: Coat culture plates with a suitable matrix (e.g., Matrigel or Vitronectin) according to the manufacturer's instructions.

-

Media Preparation: Prepare a chemically defined hPSC maintenance medium (e.g., mTeSR™1 or E8). Supplement the medium with a cocktail of small molecules, including CHIR 99021 (typically 0.5 - 3 µM), a MEK inhibitor (e.g., PD0325901), and a ROCK inhibitor (e.g., Y-27632, for passaging).

-

Cell Seeding: Dissociate hPSCs into single cells or small clumps using a gentle cell dissociation reagent (e.g., Accutase). Seed the cells onto the prepared culture plates at an appropriate density.

-

Culture Maintenance: Culture the cells at 37°C and 5% CO₂. Perform daily media changes with the CHIR 99021-containing medium.

-

Passaging: Passage the cells every 4-6 days, or when they reach 70-80% confluency.

B. Directed Differentiation

This compound and CHIR 99021 are instrumental in directing the differentiation of hPSCs into various lineages by mimicking the developmental cues provided by Wnt signaling.

The formation of definitive endoderm is the first critical step in generating cells of the pancreas, liver, lungs, and gut. Activation of Wnt signaling by CHIR 99021, often in combination with Activin A, is a highly efficient method for inducing definitive endoderm.

Caption: Experimental workflow for definitive endoderm differentiation.

Experimental Protocol

-

Cell Seeding: Plate hPSCs on Matrigel-coated plates and culture until they reach approximately 80% confluency.

-

Differentiation Induction: On Day 0, replace the maintenance medium with a basal differentiation medium (e.g., RPMI 1640) supplemented with 100 ng/mL Activin A and 1-5 µM CHIR 99021.

-

Culture: Culture the cells for 24-72 hours, with daily media changes.

-

Verification: After the treatment period, verify the differentiation efficiency by immunostaining or flow cytometry for the definitive endoderm markers SOX17 and FOXA2[4].

Directed differentiation of hPSCs into cardiomyocytes is crucial for disease modeling, drug screening, and potential therapeutic applications. A common and highly efficient method involves a timed, biphasic modulation of the Wnt pathway, starting with activation by CHIR 99021, followed by inhibition.

Caption: Experimental workflow for cardiomyocyte differentiation.

Experimental Protocol

-

Cell Seeding: Plate hPSCs on Matrigel-coated plates and culture to high confluency.

-

Mesoderm Induction (Day 0): Replace the maintenance medium with a basal medium (e.g., RPMI/B27 minus insulin) containing 4-12 µM CHIR 99021.

-

Wnt Inhibition (Day 2-3): After 24-48 hours, replace the medium with fresh basal medium. On day 3, add a Wnt inhibitor (e.g., 5 µM IWP2 or 2 µM Wnt-C59).

-

Culture and Maturation: Continue to culture the cells, changing the medium every 2-3 days. Spontaneous beating should be observed around day 8-10.

-

Verification: Assess differentiation efficiency by day 14-15 through immunostaining or flow cytometry for cardiac troponin T (cTnT)[9][10].

NCSCs are a multipotent stem cell population that gives rise to a diverse range of cell types. CHIR 99021, in combination with a BMP inhibitor (e.g., Noggin) or a TGF-β inhibitor (e.g., SB431542), can efficiently generate NCSCs from hPSCs.

Caption: Experimental workflow for NCSC differentiation.

Experimental Protocol

-

Cell Seeding: Plate hPSCs at a high density on Matrigel-coated plates.

-

Differentiation Induction: Culture the cells in a neural induction medium supplemented with 3-10 µM CHIR 99021 and 10 µM SB431542.

-

Culture: Perform daily media changes for 5-9 days.

-

Verification: Characterize the resulting cell population for the expression of NCSC markers such as SOX10 and p75 (CD271) using immunocytochemistry or flow cytometry[11][12][13][14].

C. Organoid Formation

Organoids are three-dimensional (3D) structures grown in vitro that mimic the architecture and function of native organs. CHIR 99021 is a key component in many organoid differentiation protocols.

Kidney organoids derived from hPSCs can recapitulate aspects of nephrogenesis and are valuable for modeling kidney diseases. CHIR 99021 is used to induce the primitive streak and intermediate mesoderm, the precursors of the kidney.

Caption: Experimental workflow for kidney organoid formation.

Experimental Protocol

-

Primitive Streak and Intermediate Mesoderm Induction: Culture hPSCs in a medium containing 8 µM CHIR 99021 for 3-4 days to induce posterior primitive streak and intermediate mesoderm[16].

-

Nephron Progenitor Induction: Subsequently, treat the cells with FGF9 to induce nephron progenitor cells[15][16].

-

3D Aggregation: Dissociate the cells and re-aggregate them in suspension culture or on an air-liquid interface to allow for 3D self-organization.

-

Maturation: Culture the organoids for an additional 10-18 days to allow for the formation of nephron-like structures, including glomeruli and tubules[17][18].

Liver organoids provide a platform for studying liver development, disease, and drug metabolism. CHIR 99021 is used to specify the posterior foregut, a developmental precursor to the liver.

Caption: Experimental workflow for liver organoid formation.

Experimental Protocol

-

Definitive Endoderm Induction: Differentiate hPSCs into definitive endoderm as described previously.

-

Posterior Foregut Specification: Treat the definitive endoderm cells with FGF4 and 2 µM CHIR 99021 for 2 days to induce posterior foregut fate[19][21].

-

Hepatic Induction and Maturation: Subsequently, culture the cells in a 3D matrix (e.g., Matrigel) with a cocktail of growth factors including HGF, Oncostatin M, and Dexamethasone to promote hepatic specification and maturation into liver organoids expressing markers like albumin (ALB) and alpha-fetoprotein (AFP)[20][27][28][29][30].

D. Disease Modeling

CHIR-mediated differentiation of patient-derived induced pluripotent stem cells (iPSCs) allows for the creation of in vitro disease models that can be used to study disease mechanisms and for drug screening.

Caption: General workflow for disease modeling.

In Vitro Safety and Toxicity

While this compound and its analogs are widely used in research, it is important to consider their potential cytotoxicity, especially at higher concentrations. Cytotoxicity can be cell-type dependent and influenced by culture conditions. Standard in vitro cytotoxicity assays, such as MTT, LDH release, or live/dead staining, can be employed to determine the optimal, non-toxic concentration range for a specific cell line and application[31][32][33][34][35]. In some differentiation protocols, transient cytotoxicity of CHIR 99021 at higher concentrations has been observed, which can impact differentiation efficiency[2]. Therefore, it is crucial to perform dose-response experiments to establish the optimal balance between efficacy and cell viability for each experimental system.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecules efficiently direct endodermal differentiation of mouse and human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparable Generation of Activin-Induced Definitive Endoderm via Additive Wnt or BMP Signaling in Absence of Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rapamycin and CHIR99021 Coordinate Robust Cardiomyocyte Differentiation From Human Pluripotent Stem Cells Via Reducing p53‐Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. SOX10-Nano-Lantern Reporter Human iPS Cells; A Versatile Tool for Neural Crest Research | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. SOX10 ablation severely impairs the generation of postmigratory neural crest from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Generating kidney organoids from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Simplified Method for Generating Kidney Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kidney Organoids: A Translational Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Generation of liver bipotential organoids with a small-molecule cocktail - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Self-Assembled Generation of Multi-zonal Liver Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. SOX2, OCT4 and NANOG: The core embryonic stem cell pluripotency regulators in oral carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Transcriptional regulation of nanog by OCT4 and SOX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Sox2-Oct4 Connection: Critical players in a much larger interdependent network integrated at multiple levels - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Protocol for directed differentiation of human pluripotent stem cells toward a hepatocyte fate - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. docs.abcam.com [docs.abcam.com]

- 30. researchgate.net [researchgate.net]

- 31. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Robust Cardiomyocyte Differentiation of Pluripotent Stem Cells using CHIR 98024

Audience: Researchers, scientists, and drug development professionals.

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), into cardiomyocytes is a cornerstone of cardiovascular research, disease modeling, and drug discovery. A highly efficient and reproducible method for generating cardiomyocytes involves the temporal modulation of the canonical Wnt/β-catenin signaling pathway. CHIR 98024 is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key negative regulator of the Wnt pathway.[1][2] By inhibiting GSK-3, this compound mimics Wnt activation, robustly inducing mesodermal differentiation, the first critical step towards a cardiac lineage.[2][3] This is typically followed by a subsequent Wnt inhibition step to guide the mesodermal progenitors toward a cardiomyocyte fate.[4][5] This application note provides a detailed protocol for the differentiation of hPSCs into cardiomyocytes using this compound and summarizes expected outcomes.

Mechanism of Action: Wnt Pathway Modulation

The canonical Wnt/β-catenin signaling pathway is crucial for cardiac development.[5] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, APC, and GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This compound acts by directly inhibiting the kinase activity of GSK-3.[1][2] This prevents the phosphorylation of β-catenin, which then accumulates in the cytoplasm, translocates to the nucleus, and partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as Brachyury T, driving the differentiation of hPSCs into mesoderm.[2]

References

- 1. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CHIR98024 in Directed Differentiation of Human Pluripotent Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), hold immense promise for regenerative medicine, disease modeling, and drug discovery due to their capacity to differentiate into all somatic cell types. The precise guidance of hPSC differentiation towards a desired lineage requires the temporal and dosage-specific modulation of key developmental signaling pathways. The Wnt/β-catenin signaling pathway is a critical regulator of cell fate decisions during embryonic development, influencing the specification of all three primary germ layers: ectoderm, mesoderm, and endoderm.

CHIR98024 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3). By inhibiting GSK3, CHIR98024 mimics Wnt ligand binding, leading to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes. This potent activation of the canonical Wnt pathway makes CHIR98024 an invaluable tool for the directed differentiation of hPSCs. These application notes provide a comprehensive overview of the mechanism of action of CHIR98024 and detailed protocols for its use in generating various cell lineages from hPSCs.

Mechanism of Action: CHIR98024 and Wnt/β-catenin Signaling

The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK3 phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

CHIR98024 acts as a potent ATP-competitive inhibitor of GSK3α and GSK3β. Inhibition of GSK3 by CHIR98024 prevents the phosphorylation of β-catenin. As a result, β-catenin is no longer targeted for degradation and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, driving lineage-specific differentiation.

Data Presentation: CHIR98024 in Directed Differentiation

The optimal concentration of CHIR98024 is highly dependent on the specific hPSC line, culture conditions (e.g., monolayer vs. suspension), and the desired cell fate. It is crucial to perform a dose-response curve for each new cell line and differentiation protocol. The following tables summarize reported effective concentrations of CHIR compounds (primarily the widely used analog CHIR99021, which can serve as a starting point for optimizing CHIR98024) for directing hPSCs towards various lineages.

Table 1: CHIR Concentration for Mesoderm and Cardiac Differentiation

| hPSC Line | CHIR Compound | Concentration (µM) | Culture Format | Differentiation Efficiency (% Positive Cells) | Target Lineage/Markers | Reference |

| H7 hESC | CHIR99021 | 12 | Suspension | >90% | Cardiomyocytes (cTnT+) | [1] |

| ESI-017 hESC | CHIR99021 | 6 | Suspension | 91 ± 4% | Cardiomyocytes (cTnT+) | [1] |

| hiPSC | CHIR99021 | 6 | Suspension | 94 ± 4% | Cardiomyocytes (cTnT+) | [1] |

| HES3 NKX2-5eGFP/w | CHIR99021 | 7.5 | Suspension | ~60% | Cardiomyocytes (GFP+) | [2] |

| Various hPSC lines | CHIR99021 | 6-14 | Monolayer | 30-90% | Cardiomyocytes (cTnT+) | [3] |

| hESCs and hiPSCs | CHIR99021 | 5 | Monolayer | Not specified | Mesendoderm (Brachyury+) | [4] |

Table 2: CHIR Concentration for Endoderm Differentiation

| hPSC Line | CHIR Compound | Concentration (µM) | Culture Format | Differentiation Efficiency (% Positive Cells) | Target Lineage/Markers | Reference |

| hiPSC | CHIR99021 | 3 | Monolayer | >95% | Definitive Endoderm (CXCR4+) | [5] |

| hPSC | CHIR99021 | 3 | Monolayer | >98% | Definitive Endoderm (FOXA2+, SOX17+) | [6] |

| H9 hESC | CHIR99021 | 3 | Suspension | >92% | Definitive Endoderm | [7] |

Table 3: CHIR Concentration for Ectoderm (Neural) Differentiation

| hPSC Line | CHIR Compound | Concentration (µM) | Culture Format | Differentiation Efficiency (% Positive Cells) | Target Lineage/Markers | Reference |

| hPSC | CHIR99021 | 4 | Monolayer | Not specified | Neuromesodermal Progenitors | [8] |

| hiPSC-NPs | CHIR99021 | Not specified | Monolayer | Increased proliferation and neuronal differentiation | Neuronal Progenitors/Neurons | [9] |

Experimental Protocols

The following protocols provide a framework for using CHIR98024 in directed differentiation. It is imperative to optimize the CHIR98024 concentration (typically in the range of 1-10 µM) and treatment duration for your specific hPSC line.

General Experimental Workflow

Protocol 1: Directed Differentiation of hPSCs into Cardiomyocytes

This protocol is adapted from Lian et al. (2012) and is based on temporal modulation of Wnt signaling.

Materials:

-

hPSCs cultured on Matrigel-coated plates

-

mTeSR1 or E8 medium

-

RPMI 1640 medium

-

B27 supplement (without insulin)

-

CHIR98024 (stock solution in DMSO)

-

IWP2 (Wnt inhibitor; stock solution in DMSO)

-

0.5 mM EDTA in PBS

-

Accutase

-

ROCK inhibitor (Y-27632)

Procedure:

-

hPSC Seeding for Differentiation (Day -2):

-

Culture hPSCs to 70-80% confluency.

-

Wash cells with PBS and treat with Accutase to generate a single-cell suspension.

-

Seed cells onto Matrigel-coated plates at a density of 1-2 x 10^5 cells/cm² in mTeSR1/E8 medium supplemented with 10 µM ROCK inhibitor.

-

-

Culture before Differentiation (Day -1):

-

Replace the medium with fresh mTeSR1/E8 without ROCK inhibitor.

-

-

Initiation of Differentiation (Day 0):

-

When cells reach >95% confluency, aspirate the mTeSR1/E8 medium.

-

Add RPMI/B27 (minus insulin) medium containing the optimized concentration of CHIR98024 (start with a titration of 5-12 µM).

-

-

Wnt Inhibition (Day 1-2):

-

After 24 hours, replace the medium with fresh RPMI/B27 (minus insulin).

-

-

Cardiac Progenitor Specification (Day 3-4):

-

Replace the medium with RPMI/B27 (minus insulin) containing 5 µM IWP2.

-

-

Cardiomyocyte Maturation (Day 5 onwards):

-

From day 5, culture the cells in RPMI/B27 (with insulin). Change the medium every 2-3 days.

-

Spontaneous contractions should be visible between days 8 and 12.

-

-

Characterization:

-

At day 15, cells can be harvested for analysis of cardiac markers such as cTnT and NKX2.5 by flow cytometry or immunocytochemistry.

-

Protocol 2: Directed Differentiation of hPSCs into Definitive Endoderm

This protocol is based on the combined use of Activin A and CHIR98024.

Materials:

-

hPSCs cultured on Matrigel-coated plates

-

mTeSR1 or E8 medium

-

RPMI 1640 medium

-

B27 supplement

-

Activin A

-

CHIR98024

-

Accutase

-

ROCK inhibitor (Y-27632)

Procedure:

-

hPSC Seeding for Differentiation (Day -1):

-

Seed hPSCs as single cells at a high density (e.g., 1 x 10^5 cells/cm²) on Matrigel-coated plates in mTeSR1/E8 with 10 µM ROCK inhibitor.

-

-

Initiation of Differentiation (Day 0):

-

When cells are confluent, replace the medium with RPMI/B27 containing 100 ng/mL Activin A and an optimized concentration of CHIR98024 (start with a titration of 1-3 µM).

-

-

Endoderm Specification (Day 1-3):

-

After 24 hours, replace the medium with RPMI/B27 containing 100 ng/mL Activin A only.

-

Continue to culture for another 2 days, changing the medium daily.

-

-

Characterization:

-

At day 4, cells can be analyzed for the expression of definitive endoderm markers such as SOX17, FOXA2, and CXCR4 by qRT-PCR, flow cytometry, or immunocytochemistry.

-

Protocol 3: Generation of Neural Crest Stem Cells (an Ectodermal Lineage)

This protocol involves an initial neural induction followed by Wnt activation to specify neural crest fate.

Materials:

-

hPSCs cultured on Matrigel-coated plates

-

mTeSR1 or E8 medium

-

N2B27 medium (DMEM/F12 and Neurobasal media 1:1, with N2 and B27 supplements)

-

SB431542 (TGFβ inhibitor)

-

LDN193189 (BMP inhibitor)

-

CHIR98024

-

Accutase

Procedure:

-

Neural Induction (Day 0-2):

-

Culture hPSCs to confluency.

-

On day 0, switch to N2B27 medium supplemented with 10 µM SB431542 and 100 nM LDN193189. Change the medium daily.

-

-

Neural Crest Specification (Day 3-7):

-

On day 3, switch to N2B27 medium containing an optimized concentration of CHIR98024 (start with a titration of 1-5 µM).

-

Continue to culture for an additional 4-5 days, changing the medium every other day.

-

-

Characterization and Expansion:

-

Around day 8, neural crest stem cells can be identified by the expression of markers such as SOX10, p75, and HNK-1.

-

These cells can be further expanded and differentiated into various neural crest derivatives.

-